N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide

Catalog No.
S12093309
CAS No.
M.F
C28H22Cl3N3O4S
M. Wt
602.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-h...

Product Name

N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzamide

Molecular Formula

C28H22Cl3N3O4S

Molecular Weight

602.9 g/mol

InChI

InChI=1S/C28H22Cl3N3O4S/c1-18-6-12-23(13-7-18)39(37,38)34(17-19-8-10-21(29)11-9-19)26-5-3-2-4-24(26)28(36)33-32-16-20-14-22(30)15-25(31)27(20)35/h2-16,35H,17H2,1H3,(H,33,36)/b32-16+

InChI Key

IHXPRRSQYQZRIF-KPGMTVGESA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NN=CC4=C(C(=CC(=C4)Cl)Cl)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)N/N=C/C4=C(C(=CC(=C4)Cl)Cl)O

N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including sulfonamide, hydrazine, and chlorinated aromatic rings, which contribute to its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl and 4-methylbenzenesulfonamide moieties suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Typical of sulfonamides and hydrazones:

  • Hydrazone Formation: The compound can react with aldehydes or ketones to form hydrazones, which are characterized by the presence of a C=N bond. This reaction is facilitated by the hydrazine group within the structure.
  • Sulfonamide Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile, allowing for the substitution of leaving groups on electrophilic centers.
  • Chlorination and Dechlorination: Given the presence of chlorinated rings, chlorination reactions may further modify the compound's structure, potentially enhancing its biological activity.

Studies indicate that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Properties: Many sulfonamide derivatives are known for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential antimicrobial activity against a range of pathogens.
  • Anticancer Activity: Compounds containing hydrazine derivatives have shown promise in cancer therapy, possibly due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit specific enzymes, making them candidates for drug development in treating metabolic disorders.

The synthesis of N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide can be achieved through several steps:

  • Formation of Hydrazone: The initial step involves reacting 3,5-dichloro-2-hydroxybenzaldehyde with a hydrazine derivative to form a hydrazone intermediate.
  • Sulfonamide Formation: The hydrazone can then be reacted with a suitable sulfonyl chloride to introduce the sulfonamide functionality.
  • Final Coupling Reaction: The final step involves coupling the resulting intermediate with 4-chlorobenzylamine to yield the target compound.

The unique structure of this compound suggests several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for infectious diseases and cancer treatment.
  • Chemical Probes: Its ability to interact with biological targets makes it suitable for use as a chemical probe in biochemical studies.
  • Agricultural Chemistry: Similar compounds have been explored for use as pesticides or herbicides due to their antimicrobial properties.

Interaction studies are crucial for understanding how this compound interacts with biological systems:

  • Binding Affinity Studies: Investigating how well this compound binds to specific receptors or enzymes can provide insights into its mechanism of action and therapeutic potential.
  • Synergistic Effects: Combining this compound with other known drugs may enhance its efficacy or reduce side effects, making it a candidate for combination therapies.

Several compounds share structural similarities with N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Chloro-2-nitro-N-phenylanilineNitro group on phenyl ringAntibacterialLacks sulfonamide functionality
N-(4-Chlorophenyl)-2-nitroanilineNitro group; chlorinated phenylAntimicrobialNo hydrazone formation potential
4-Chloro-N-methyl-2-nitroanilineMethyl substitution; nitro groupAntibacterialDifferent substitution pattern affects reactivity

The uniqueness of N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide lies in its combination of sulfonamide and hydrazone functionalities along with chlorinated aromatic systems, which may enhance its biological activity compared to similar compounds.

XLogP3

6.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

601.039660 g/mol

Monoisotopic Mass

601.039660 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

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